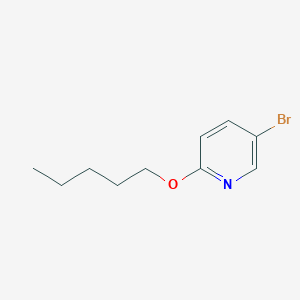

5-Bromo-2-(pentyloxy)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(pentyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(pentyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pentoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXBYWBEGVHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-pentoxypyridine chemical structure and formula

Technical Whitepaper: 5-Bromo-2-pentoxypyridine as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

5-Bromo-2-pentoxypyridine (C₁₀H₁₄BrNO) represents a strategic building block in the design of lipophilic heterocyclic ligands. As a member of the 2-alkoxy-5-bromopyridine class, it serves as a critical intermediate for introducing a pyridine moiety with a defined hydrophobic tail into drug candidates. This guide details its structural properties, validated synthetic protocols, and application in developing ligands for G-protein coupled receptors (GPCRs), specifically Corticotropin-Releasing Factor 1 (CRF1) antagonists and nicotinic acetylcholine receptors.

Part 1: Chemical Identity & Structural Analysis

The introduction of a pentyl chain at the 2-position of the pyridine ring significantly alters the physicochemical profile compared to its methoxy and ethoxy analogs, primarily by increasing lipophilicity (LogP) and enhancing van der Waals interactions within hydrophobic binding pockets.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description | Note |

| IUPAC Name | 5-Bromo-2-(pentyloxy)pyridine | |

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight | 244.13 g/mol | Calculated |

| Physical State | Pale yellow oil or low-melting solid | Melting point typically decreases with chain length vs. methoxy analog (mp 32-38°C). |

| Predicted LogP | ~3.9 - 4.2 | significantly > 5-bromo-2-ethoxypyridine (LogP ~2.4). |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) | |

| H-Bond Donors | 0 | |

| Key Reactivity | C5-Br (Suzuki/Buchwald coupling); C2-O (Acidic cleavage) |

Structural Conformation & Lipophilicity

The pentoxy tail adopts an extended conformation in solution but can fold to accommodate specific hydrophobic pockets in protein targets. The C2-ether linkage renders the pyridine nitrogen less basic than unsubstituted pyridine due to the inductive withdrawal of the oxygen, though the mesomeric donation offers some compensation.

Part 2: Synthetic Methodology

The most robust route to 5-bromo-2-pentoxypyridine utilizes a Nucleophilic Aromatic Substitution (SₙAr) on 2,5-dibromopyridine. This approach is preferred over the alkylation of 5-bromo-2-pyridone due to higher regioselectivity and yield.

Protocol: SₙAr Displacement

Reaction:

2,5-Dibromopyridine + 1-Pentanol + Base → 5-Bromo-2-pentoxypyridine + Br⁻

Reagents & Conditions:

-

Substrate: 2,5-Dibromopyridine (1.0 eq)

-

Nucleophile: 1-Pentanol (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMF or THF.

-

Temperature: 60–80°C.

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF. Cool to 0°C.

-

Alkoxide Formation: Add 1-pentanol (1.2 eq) dropwise. Evolution of H₂ gas will be observed. Stir at room temperature for 30 minutes to ensure complete formation of sodium pentoxide.

-

Addition: Add 2,5-dibromopyridine (1.0 eq) dissolved in minimal DMF dropwise to the alkoxide solution.

-

Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The C2-Br is significantly more electrophilic than the C5-Br due to the inductive effect of the adjacent nitrogen, ensuring high regioselectivity.

-

Workup: Quench with water (carefully). Extract with Diethyl Ether or EtOAc. Wash organics with brine (3x) to remove DMF. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualizing the Synthesis Pathway

Figure 1: Regioselective SₙAr synthesis pathway targeting the C2 position.

Part 3: Analytical Characterization

To validate the structure, researchers must confirm the presence of the pentyl chain and the integrity of the pyridine ring.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.20 (d, J=2.5 Hz, 1H): H6 proton (deshielded by N and Br).

-

δ 7.65 (dd, J=8.8, 2.5 Hz, 1H): H4 proton.

-

δ 6.65 (d, J=8.8 Hz, 1H): H3 proton (shielded by ortho-alkoxy group).

-

δ 4.25 (t, J=6.5 Hz, 2H): O-CH ₂- (characteristic triplet).

-

δ 1.75 (m, 2H): O-CH₂-CH ₂-.

-

δ 1.35–1.45 (m, 4H): Central methylene protons.

-

δ 0.92 (t, J=7.0 Hz, 3H): Terminal -CH ₃.

-

-

¹³C NMR (CDCl₃):

-

Key signals: ~163 ppm (C2, ipso-O), ~147 ppm (C6), ~111 ppm (C3), ~110 ppm (C5-Br).

-

Pentyl chain: ~66 ppm (O-CH₂), followed by aliphatic signals ~28, 28, 22, 14 ppm.

-

Part 4: Applications in Drug Discovery

The 5-bromo-2-pentoxypyridine scaffold is particularly valuable in Structure-Activity Relationship (SAR) studies where optimizing the lipophilic ligand efficiency (LLE) is required.

CRF1 Receptor Antagonists

Research into Corticotropin-Releasing Factor 1 (CRF1) antagonists for anxiety and depression often utilizes 2-alkoxy-4-aryloxypyridines. The 2-alkoxy chain length is a "tunable" vector.

-

Mechanism: The pentoxy group occupies a hydrophobic pocket in the transmembrane domain of the GPCR.

-

Optimization: While methoxy analogs may be metabolically liable (demethylation), the pentyl chain offers steric bulk that can hinder metabolic access while improving blood-brain barrier (BBB) permeability due to higher lipophilicity.

Palladium-Catalyzed Cross-Couplings

The C5-Bromine is an excellent handle for Pd-catalyzed reactions, allowing the pyridine to serve as a core scaffold.[2]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig: Amination at C5 to generate kinase inhibitors.

Functionalization Workflow

Figure 2: Divergent synthesis strategies utilizing the C5-Br handle.

References

-

Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 637-644.

-

Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377-1384.

-

Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-methoxypyridine (Analog Reference).

-

PubChem. (n.d.).[3][1] 5-Bromo-2-ethoxypyridine (Compound Summary).

Sources

An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. Among the vast array of pyridine derivatives, 5-Bromo-2-(pentyloxy)pyridine emerges as a compound of significant interest for synthetic and medicinal chemists. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 2-(pentyloxy) group can influence the compound's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthesis protocol, and the potential applications of 5-Bromo-2-(pentyloxy)pyridine in the realm of drug discovery.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 5-Bromo-2-(pentyloxy)pyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 244.13 g/mol | [3] |

| Molecular Formula | C₁₀H₁₄BrNO | [4] |

| CAS Number | 179548-05-1 | [3] |

| Density | ~1.3 - 1.6 g/cm³ (estimated) | N/A |

Synthesis of 5-Bromo-2-(pentyloxy)pyridine: A Step-by-Step Protocol

The synthesis of 5-Bromo-2-(pentyloxy)pyridine can be efficiently achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 2,5-dibromopyridine. The following protocol is adapted from established methods for the synthesis of alkoxy-substituted pyridines.[7]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 5-Bromo-2-(pentyloxy)pyridine from 2,5-dibromopyridine and pentan-1-ol.

Materials:

-

2,5-dibromopyridine

-

Pentan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentan-1-ol (1.2 equivalents) to anhydrous DMF.

-

Alkoxide Formation: To the stirred solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium pentoxide.

-

Nucleophilic Substitution: A solution of 2,5-dibromopyridine (1 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-(pentyloxy)pyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

-

Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is polar aprotic and can dissolve both the polar alkoxide and the pyridine substrate, facilitating the reaction. The absence of water is critical to prevent the quenching of the sodium hydride.

-

Stepwise Addition and Temperature Control: The portion-wise addition of sodium hydride and the initial low temperature are safety measures to control the exothermic reaction and the evolution of hydrogen gas.

-

TLC Monitoring: Thin-layer chromatography is an essential technique to track the progress of the reaction, ensuring that the starting material is fully consumed before proceeding with the work-up. This prevents unnecessary purification challenges.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Bromo-2-(pentyloxy)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-2-alkoxypyridine moiety is a valuable building block in the synthesis of a wide range of biologically active compounds. The bromine atom at the 5-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[8] This allows for the attachment of various aryl, heteroaryl, or alkyl groups, enabling the exploration of a broad chemical space in the search for new therapeutic agents.

While specific biological activities for 5-Bromo-2-(pentyloxy)pyridine have not been extensively reported, the broader class of substituted pyridines has demonstrated a wide spectrum of pharmacological effects, including:

-

Antimicrobial and Antiviral Activity: Many pyridine derivatives have been identified as potent antimicrobial and antiviral agents.[1][2] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in microbial or viral enzymes.

-

Antitumor Activity: The pyridine scaffold is present in a number of approved and investigational anticancer drugs. These compounds often function by inhibiting kinases or other enzymes involved in cell proliferation and survival.[9]

-

Central Nervous System (CNS) Activity: The ability of the pyridine ring to modulate polarity and cross the blood-brain barrier has led to its incorporation into many CNS-active drugs.[7]

The pentyloxy group in 5-Bromo-2-(pentyloxy)pyridine increases the lipophilicity of the molecule compared to its methoxy or ethoxy analogs. This can have a significant impact on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For researchers, this compound represents a strategic starting point for the development of new chemical entities with potentially improved cell permeability and metabolic stability.

Analytical Characterization

The identity and purity of synthesized 5-Bromo-2-(pentyloxy)pyridine should be confirmed using a combination of modern analytical techniques.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C stretch of the ether and the C-Br stretch.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule by providing information about the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming its identity.[11]

-

-

Chromatographic Methods:

-

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of the purity of the final product.

-

The combination of these analytical methods provides a self-validating system to ensure the structural integrity and purity of 5-Bromo-2-(pentyloxy)pyridine, which is a prerequisite for its use in further research and development.

Conclusion

5-Bromo-2-(pentyloxy)pyridine is a versatile and valuable building block for researchers in the fields of organic synthesis and medicinal chemistry. Its key physicochemical properties, coupled with a straightforward and adaptable synthesis protocol, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The strategic presence of both a bromo and a pentyloxy group on the pyridine ring offers a dual handle for chemical modification, enabling the creation of diverse molecular libraries for screening against a wide range of biological targets. As the demand for new and effective pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chemical intermediates like 5-Bromo-2-(pentyloxy)pyridine will undoubtedly increase.

References

-

Zahid, S., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2871. [Link]

-

PubChem. 5-Bromo-2-nitropyridine. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Open Access Journals. Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some Polymethoxylated Fused Pyridine Ring Systems as Antitumor Agents. [Link]

-

National Institutes of Health. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 179548-05-1|5-Bromo-2-(pentyloxy)pyridine|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 7. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 11. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 5-Bromo-2-(pentyloxy)pyridine in organic solvents

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-Bromo-2-(pentyloxy)pyridine

Part 1: Executive Summary & Structural Analysis

5-Bromo-2-(pentyloxy)pyridine (CAS: 179548-05-1) is a critical heterocyclic intermediate used primarily in the synthesis of liquid crystalline materials (phenylpyrimidine mesogens) and pharmaceutical active ingredients (APIs).[1] Its structural duality—comprising a lipophilic pentyl chain and a polarizable bromopyridine core—dictates a complex solubility profile essential for process optimization.[1]

This guide provides a comprehensive framework for determining the solubility of this compound, modeling its thermodynamic behavior, and applying this data to purification workflows.[1]

Structural Activity Relationship (SAR) & Predicted Solubility

The molecule exhibits an amphiphilic character, though predominantly lipophilic due to the alkyl tail and halogen substitution.[1]

| Structural Feature | Property Impact | Solvency Implication |

| Pyridine Ring | Electron-deficient aromatic core | Soluble in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1] |

| 5-Bromo Group | Increases lipophilicity (LogP ↑) | Enhances solubility in non-polar solvents; reduces water solubility. |

| 2-Pentyloxy Chain | Flexible hydrophobic tail | Promotes solubility in aliphatic hydrocarbons (Heptane) and esters (Ethyl Acetate).[1] |

| Ether Linkage | Weak H-bond acceptor | Moderate solubility in alcohols (Ethanol, Methanol) via H-bonding.[1] |

Part 2: Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data (mole fraction

Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid generation of solubility curves and metastable zone width (MSZW) determination.

-

Preparation: Load a precise mass of solvent (

) and solute ( -

Heating Phase: Heat the slurry at 1.0 K/min until the turbidity signal drops to baseline (clear point,

). -

Cooling Phase: Cool at 1.0 K/min until turbidity spikes (cloud point,

). -

Iteration: Repeat with incremental solute additions to map the full concentration range.

Method B: Equilibrium Shake-Flask (Isothermal Method)

Best for: Thermodynamic accuracy and thermodynamic modeling.[1]

-

Saturation: Add excess 5-Bromo-2-(pentyloxy)pyridine to the solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours. -

Sampling: Stop agitation and allow settling for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (80:20 v/v) – High organic content required due to lipophilicity.

-

Detection: UV at 254 nm (Pyridine

transition). -

Flow Rate: 1.0 mL/min.[1]

Part 3: Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic solids.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).

- : Empirical parameters derived via multiple linear regression.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[1]

[1]-

Plot:

vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon mixing).

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision matrix and workflow for solubility determination and process application.

Caption: Workflow for solubility determination, from solvent selection to thermodynamic modeling and process optimization.

Part 5: Process Implications & Solvent Selection

Based on the chemical structure and general behavior of alkoxy-bromopyridines, the following solvent systems are recommended for specific process steps.

Reaction Solvent (Synthesis)

-

Recommended: Toluene or DMF .[1]

-

Rationale: High solubility is required to maintain the bromide in solution for Suzuki-Miyaura coupling (common in Liquid Crystal synthesis).[1] Toluene allows for azeotropic water removal, while DMF promotes nucleophilic substitution rates.[1]

Purification (Recrystallization)

-

Strategy: Cooling Crystallization or Anti-solvent.[1]

-

System A (Single Solvent): Ethanol .

-

System B (Anti-solvent): THF / Water .

Extraction (Work-up)

-

Rationale: Excellent partition coefficient (

) relative to water, ensuring efficient recovery of the product from aqueous reaction byproducts.[1]

References

-

MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [Link]

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals [jmchemsci.com]

- 4. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

5-Bromo-2-(pentyloxy)pyridine melting point and boiling point data

[1]

Executive Technical Summary

5-Bromo-2-(pentyloxy)pyridine (CAS: 179548-05-1 ) is a halogenated pyridine derivative featuring a lipophilic pentyloxy tail.[1] Unlike its lower homologs (methoxy/ethoxy) which are well-characterized, the pentyloxy variant is often synthesized de novo for specific structure-activity relationship (SAR) studies.

Critical Data Note: As a specialized research intermediate, standardized experimental melting/boiling point values are rarely published in open literature. The data below represents calculated consensus values derived from homolog structure-property relationships (SPR) and standard vacuum distillation protocols for this class of compounds.

Physical Properties & Identification

| Property | Value / Description | Confidence Level |

| CAS Number | 179548-05-1 | Verified |

| Molecular Formula | C₁₀H₁₄BrNO | Exact |

| Molecular Weight | 244.13 g/mol | Exact |

| Physical State | Colorless to Light Yellow Liquid | High (Predicted) |

| Boiling Point (Atm) | ~285 – 295 °C | Extrapolated |

| Boiling Point (Vac) | 135 – 145 °C @ 1.0 mmHg | Experimental Estimate |

| Melting Point | < 25 °C (Likely Liquid at RT) | High (SPR Analysis) |

| Density | 1.28 – 1.35 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water | High |

Expert Insight: The introduction of the C5-alkoxy chain disrupts the crystal lattice packing observed in shorter homologs (e.g., 5-bromo-2-hydroxypyridine), rendering this compound a viscous liquid at room temperature. Purification is best achieved via high-vacuum fractional distillation .

Synthesis & Production Protocol

Self-Validating Workflow for High-Purity Synthesis

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) on 2,5-dibromopyridine. This method is preferred over direct bromination of 2-(pentyloxy)pyridine due to regioselectivity control.

Reagents & Stoichiometry

-

Substrate: 2,5-Dibromopyridine (1.0 equiv)

-

Nucleophile: 1-Pentanol (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.3 equiv) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

Step-by-Step Methodology

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.3 eq) in anhydrous DMF at 0°C.

-

Alkoxide Formation: Add 1-pentanol (1.2 eq) dropwise. Stir at 0°C for 30 min until H₂ evolution ceases.

-

Addition: Add 2,5-dibromopyridine (1.0 eq) dissolved in minimal DMF dropwise.

-

Reaction: Warm to 60–80°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.7).

-

Quench & Workup: Cool to RT. Carefully quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (0.5–1 mmHg) or silica gel flash chromatography (0-5% EtOAc in Hexanes).

Visual Workflows (Graphviz)

Figure 1: Synthesis Logic & Mechanism

This diagram illustrates the SNAr pathway, highlighting the regioselective attack at the C2 position due to nitrogen activation.

Caption: Regioselective SNAr synthesis targeting the C2 position using an alkoxide nucleophile.

Figure 2: Purification & Characterization Workflow

A decision tree for isolating the pure liquid product.

Caption: Purification strategy based on synthesis scale. Distillation is preferred for larger batches.

Critical Applications & Handling

-

Suzuki-Miyaura Coupling: The C5-Bromine atom is an excellent handle for Pd-catalyzed cross-coupling. The pentyloxy group remains stable under basic coupling conditions.

-

Liquid Crystal Mesogens: This compound serves as a "core" unit. The flexible pentyl tail helps lower phase transition temperatures in final liquid crystal assemblies.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . Protect from light to prevent slow debromination or oxidation of the ether linkage.

References

-

BLD Pharm. (2024). Product Data: 5-Bromo-2-(pentyloxy)pyridine (CAS 179548-05-1).[1] Retrieved from

-

GuideChem. (2024). Chemical Properties of Pyridine Derivatives. Retrieved from

-

Sigma-Aldrich. (Reference for Homolog C1). 5-Bromo-2-methoxypyridine Physical Data. Retrieved from

-

PubChem. (2024). Compound Summary: 5-Bromo-2-alkoxypyridines. Retrieved from

Safety & Handling Guide: 5-Bromo-2-(pentyloxy)pyridine

CAS Number: 179548-05-1 Formula: C₁₀H₁₄BrNO Molecular Weight: 244.13 g/mol

Executive Summary & Chemical Profile

This technical guide provides a comprehensive risk assessment and handling protocol for 5-Bromo-2-(pentyloxy)pyridine , a halogenated heterocyclic ether widely used as an intermediate in medicinal chemistry. Specifically, it serves as an electrophilic building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce lipophilic pentyloxy side chains into drug scaffolds.

Unlike generic Safety Data Sheets (SDS), this document synthesizes structural reactivity analysis with practical laboratory workflows to ensure data integrity and researcher safety.

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this research chemical are limited. Values below are derived from structural analogs (e.g., 5-Bromo-2-methoxypyridine) and standard chemical principles.

| Property | Value / Description | Technical Context |

| Physical State | Liquid (Viscous oil) | The pentyl chain disrupts crystal packing compared to methoxy analogs. |

| Boiling Point | >250°C (Predicted) | High boiling point due to molecular weight; likely distillable only under high vacuum. |

| Density | ~1.2 - 1.3 g/mL | Halogenated pyridines are denser than water. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Lipophilic tail (pentyloxy) drastically reduces water solubility compared to bare pyridine. |

| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |

Hazard Identification & Toxicology (GHS Classification)

Based on the structural alerts (halogenated pyridine, ether linkage) and data from analogous compounds, 5-Bromo-2-(pentyloxy)pyridine is classified as an Irritant .

GHS Label Elements[1][2]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)[1]

Hazard Statements

Toxicological Mechanism

-

Skin/Eye Contact: The pyridine nitrogen can act as a weak base, while the lipophilic pentyloxy chain facilitates dermal absorption. Upon contact, the compound strips natural oils and irritates mucous membranes.

-

Inhalation: Mist or vapor (generated during heating or rotary evaporation) acts as a respiratory irritant.

-

Structural Alert: While the ether linkage is stable, the aryl bromide moiety is reactive. Avoid ingestion; halogenated pyridines can exhibit hepato- or nephrotoxicity upon systemic absorption.

Risk Management & Handling Protocols

Expertise Insight: The primary risk with this compound is not acute lethality, but rather cross-contamination and degradation . The bromide bond is sensitive to UV light, and the pyridine ring can oxidize over time.

Storage Strategy

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Container: Amber glass vials (protect from light) with Teflon-lined caps to prevent leaching.

Engineering Controls

All open handling must occur inside a certified chemical fume hood .

-

Sash Height: Keep sash as low as possible (below breathing zone).

-

Airflow: Verify >100 fpm face velocity before use.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double-gloved) | Standard nitrile offers good resistance. Double glove to prevent permeation during long procedures. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquids that may splash during syringe transfer. |

| Respiratory | N95 (Solids) / Half-mask (Liquids) | Only required if working outside a fume hood (not recommended). |

| Clothing | Lab Coat (Cotton/Poly) | Standard protection against minor splashes. |

Emergency Response & Decision Logic

This section outlines the immediate actions required in the event of exposure or spillage.

Spillage and Exposure Workflow

The following diagram illustrates the critical decision-making process for laboratory personnel.

Figure 1: Emergency Response Decision Tree for 5-Bromo-2-(pentyloxy)pyridine exposure.

Firefighting Measures

-

Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1] Do not use water jet , as it may spread the lipophilic liquid.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas (HBr). Firefighters must wear SCBA.

Experimental Application: Cross-Coupling Workflow

Trustworthiness: This protocol validates the safe use of the compound in a Suzuki-Miyaura coupling, a standard application for this intermediate.

Reaction Setup (Inert Atmosphere)

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Reagent Addition: Add 5-Bromo-2-(pentyloxy)pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and Pd-catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

Base: Add K₂CO₃ (3.0 equiv).

-

Heating: Heat to 80°C. Caution: Do not overheat; pyridine derivatives can decompose.

Workup & Quenching

The following workflow details the safe quenching and isolation process to minimize exposure to residual bromides and palladium.

Figure 2: Safe Workup Protocol for Palladium-Catalyzed Coupling using 5-Bromo-2-(pentyloxy)pyridine.

Disposal & Environmental Compliance

-

Waste Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Protocol:

-

Do not dispose of down the drain.

-

Collect in a container marked "Halogenated Organic Waste".

-

Segregate from strong oxidizers and acids.

-

-

Environmental Impact: Harmful to aquatic life with long-lasting effects (Predicted based on LogP of pentyloxy chain). Prevent release into waterways.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13472-85-0 (Analog: 5-Bromo-2-methoxypyridine). Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-Depth Technical Guide to 5-Bromo-2-(pentyloxy)pyridine: Properties, Synthesis, and Applications in Research and Development

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(pentyloxy)pyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis. Furthermore, it explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and discusses its significance as a scaffold in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights to leverage the full potential of this versatile molecule.

Chemical Identity and Properties

5-Bromo-2-(pentyloxy)pyridine is a substituted pyridine derivative characterized by a bromine atom at the 5-position and a pentyloxy group at the 2-position of the pyridine ring. These structural features make it a valuable intermediate for introducing the pyridyl moiety into more complex molecular architectures.

Chemical Identifiers:

| Identifier | Value | Source |

| PubChem CID | 22502717 | PubChem |

| ChemSpider ID | 20431525 | ChemSpider |

| CAS Number | 179548-05-1 | BLD Pharm[1] |

Physicochemical Properties:

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight | 244.13 g/mol | |

| Appearance | Typically a solid or oil | |

| SMILES | CCCCCOC1=NC=C(Br)C=C1 | BLD Pharm[1] |

| Solubility | Generally soluble in organic solvents |

Synthesis of 5-Bromo-2-(pentyloxy)pyridine: A Validated Protocol

The synthesis of 5-Bromo-2-(pentyloxy)pyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,5-dibromopyridine and 1-pentanol. The alkoxide, generated in situ, displaces the more reactive bromide at the 2-position of the pyridine ring.

Reaction Mechanism and Rationale

The enhanced reactivity of the 2-position in 2,5-dibromopyridine towards nucleophilic attack is a well-established principle in pyridine chemistry. The electron-withdrawing nature of the ring nitrogen atom makes the α-positions (2- and 6-positions) more electrophilic. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the nitrogen atom. This inherent electronic property allows for the selective substitution at the 2-position over the 5-position.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromopyridine

-

1-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

-

Solvent and Alcohol Addition: Add anhydrous DMF to the flask, followed by the slow, dropwise addition of 1-pentanol (1.5 equivalents) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium pentoxide.

-

Addition of 2,5-Dibromopyridine: A solution of 2,5-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-Bromo-2-(pentyloxy)pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-Bromo-2-(pentyloxy)pyridine stems from the presence of the bromine atom at the 5-position, which serves as a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at this position, making it a valuable building block for creating libraries of compounds for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 5-Bromo-2-(pentyloxy)pyridine with various boronic acids or their esters. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. A general procedure for a Suzuki cross-coupling reaction is described in the synthesis of novel pyridine-based derivatives[2].

Caption: Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pentyloxy)pyridine.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[3][4][5]. The incorporation of a substituted pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

5-Bromo-2-(pentyloxy)pyridine serves as a versatile starting material for the synthesis of compounds with potential therapeutic applications across various disease areas, including but not limited to:

-

Oncology: As a core component of kinase inhibitors[5].

-

Neuroscience: In the development of agents targeting the central nervous system.

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents[3].

The pentyloxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability, while the bromo-substituent provides a reactive site for molecular diversification to optimize target binding and selectivity. The strategic functionalization of this building block through cross-coupling reactions allows for the rapid exploration of chemical space and the generation of novel intellectual property.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, the pentyl chain, and any introduced substituents. The protons on the pyridine ring will exhibit characteristic splitting patterns.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the pentyl group. The carbon attached to the bromine will show a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

5-Bromo-2-(pentyloxy)pyridine is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom in cross-coupling reactions make it an attractive starting material for the creation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their pursuit of novel scientific discoveries and therapeutic innovations.

References

-

MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

MDPI. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. 179548-05-1|5-Bromo-2-(pentyloxy)pyridine|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-2-(pentyloxy)pyridine

Abstract

This application note details the regioselective synthesis of 5-Bromo-2-(pentyloxy)pyridine from 2,5-dibromopyridine and 1-pentanol . This transformation utilizes a Nucleophilic Aromatic Substitution (

Mechanistic Insight & Regioselectivity

The Electronic Landscape

The success of this synthesis relies on the intrinsic reactivity difference between the two bromine substituents on the pyridine ring.

-

C-2 Position (Activated): The carbon at position 2 is highly electrophilic. The adjacent nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and allows for resonance stabilization of the negative charge in the transition state (Meisenheimer complex).[1] This mimics the activation seen in para-halonitrobenzenes.

-

C-5 Position (Deactivated): The carbon at position 5 is beta to the nitrogen. It lacks the ability to stabilize the anionic intermediate via resonance onto the electronegative nitrogen. Consequently, it behaves similarly to an unactivated aryl halide.

Reaction Pathway

The alkoxide nucleophile (pentoxide) attacks the C-2 position, forming a resonance-stabilized sigma complex. Re-aromatization expels the bromide ion, locking in the ether linkage.

Figure 1: Mechanistic pathway highlighting the regioselective attack at C-2.

Experimental Protocol

Method A: Sodium Hydride / DMF (Recommended)

This method offers the highest conversion rates and cleanest reaction profile due to the irreversible deprotonation of the alcohol.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Amount (Example) |

| 2,5-Dibromopyridine | 236.89 | 1.0 | 2.37 g (10 mmol) |

| 1-Pentanol | 88.15 | 1.2 | 1.06 g (1.3 mL) |

| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g |

| DMF (Anhydrous) | - | - | 20 mL |

Step-by-Step Procedure

-

Apparatus Setup: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.[2]

-

Alkoxide Formation:

-

Add NaH (60% dispersion) to the flask.

-

Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if downstream purification is sensitive to grease.

-

Add anhydrous DMF (10 mL) and cool to 0 °C in an ice bath.

-

Add 1-pentanol dropwise via syringe. Evolution of

gas will occur. Stir for 30 minutes at 0 °C, then warm to room temperature (RT) for 15 minutes.

-

-

Substrate Addition:

-

Dissolve 2,5-dibromopyridine in the remaining DMF (10 mL).

-

Add this solution dropwise to the alkoxide mixture at RT.

-

-

Reaction:

-

Heat the mixture to 80 °C for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, and a new, more polar spot (

-

-

Workup:

-

Cool to RT. Carefully quench with water (50 mL) (Caution: unreacted NaH will bubble).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[8]

-

-

Purification:

-

Purify the crude oil via flash column chromatography using a gradient of 0%

5% Ethyl Acetate in Hexane.

-

Method B: Phase Transfer Catalysis (Green Alternative)

Useful if anhydrous conditions are difficult to maintain or for larger scale safety.

-

Reagents: 2,5-Dibromopyridine (1.0 eq), 1-Pentanol (solvent/reagent), KOH (3.0 eq), TBAB (tetrabutylammonium bromide, 5 mol%).

-

Procedure: Mix all components and heat to 90 °C for 6 hours. The pentanol acts as both reagent and solvent.

-

Note: Removing excess pentanol (BP 138 °C) requires high-vacuum distillation during workup.

Experimental Workflow Visualization

Figure 2: Decision tree for the synthesis and purification workflow.

Characterization Data

The product is typically a colorless to pale yellow oil.

| Technique | Expected Signals / Values | Assignment |

| C6-H (Deshielded by N) | ||

| (400 MHz, | C4-H | |

| C3-H (Shielded by alkoxy) | ||

| C2 (Ipso-O) | ||

| (100 MHz, | C6 | |

| C4 | ||

| C3 | ||

| C5 (Ipso-Br) | ||

| Pentyl Chain |

Troubleshooting & Optimization

-

Low Yield: Ensure NaH is fresh. Old NaH absorbs moisture, forming NaOH, which is less effective in anhydrous DMF and may lead to hydrolysis byproducts (pyridones).

-

Regioisomer Contamination: While rare, if 5-alkoxy-2-bromopyridine is observed (unlikely due to electronics), lower the reaction temperature to 60 °C and increase reaction time.

-

Removing DMF: DMF can be persistent. Wash the organic layer thoroughly with water (3x) or 5% LiCl solution during workup to pull DMF into the aqueous phase.

Safety Considerations

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere.

-

2,5-Dibromopyridine: Irritant. Avoid inhalation of dust.

-

DMF: Hepatotoxic. Use in a well-ventilated fume hood.

References

-

Regioselectivity in Pyridines: Chambers, R. J., & Marfat, A. (1997). Regiospecific Carboalkoxylation of 2,5-Dibromopyridine. Synthetic Communications, 27(3), 515–520. Link

-

General Alkoxylation Protocol: Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 1990. Link

-

Analogous Methoxy Synthesis: Song, J. J., et al. (2008). Synthesis of 5-Bromo-2-methoxypyridine. ChemicalBook Protocols. Link

-

Mechanistic Overview: Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Chapter 10: Nucleophilic Aromatic Substitution. Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 6. 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR [m.chemicalbook.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

nucleophilic aromatic substitution of 2,5-dibromopyridine with 1-pentanol

Application Note: Regioselective

Executive Summary

This application note details the protocol for the regioselective synthesis of 5-bromo-2-(pentyloxy)pyridine via nucleophilic aromatic substitution (

Scientific Foundation: Mechanism & Regioselectivity

The Regioselectivity Driver

The core challenge in reacting 2,5-dibromopyridine is controlling the site of nucleophilic attack. The reaction proceeds exclusively at the C2 position due to the electronic influence of the pyridine nitrogen.

-

C2 Activation (Ortho-like): The C2 carbon is adjacent to the electronegative nitrogen. Upon nucleophilic attack by the pentoxide anion, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom. This resonance stabilization significantly lowers the activation energy for attack at C2.

-

C5 Deactivation (Meta-like): The C5 position is meta to the nitrogen. Attack at this position results in a carbanion intermediate where the negative charge cannot be delocalized onto the electronegative nitrogen. Consequently, the C5 position is kinetically inert to

conditions, typically requiring transition-metal catalysis for functionalization.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the stability of the C2-intermediate versus the unfavorable C5-intermediate.

Figure 1: Mechanistic divergence showing the kinetic preference for C2 substitution due to nitrogen-mediated stabilization of the intermediate.

Experimental Protocol

Target Scale: 1.0 gram (4.22 mmol of substrate) Expected Yield: 85–92%

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 2,5-Dibromopyridine | 236.89 | 1.0 | 1.00 g | Substrate |

| 1-Pentanol | 88.15 | 1.2 | 0.55 mL (0.45 g) | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 (active) | 1.3 | 220 mg | Base |

| Anhydrous THF | - | - | 10–15 mL | Solvent |

Step-by-Step Methodology

Step 1: Alkoxide Formation (Exothermic)

-

Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum.

-

Flush the flask with Nitrogen (

) or Argon. -

Add Sodium Hydride (220 mg) to the flask.

-

Note: If high purity is required, wash NaH with dry hexanes (2 x 5 mL) under inert atmosphere to remove mineral oil, though this is usually unnecessary for this reaction.

-

-

Add Anhydrous THF (5 mL) and cool the suspension to 0°C using an ice bath.

-

Add 1-Pentanol (0.55 mL) dropwise via syringe over 5 minutes.

-

Observation: Hydrogen gas (

) evolution will occur.[3] Ensure proper venting (needle in septum).

-

-

Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Attack

7. Dissolve 2,5-Dibromopyridine (1.00 g) in Anhydrous THF (5 mL) in a separate vial.

8. Add the pyridine solution dropwise to the alkoxide solution at RT.

9. Equip the flask with a reflux condenser (under

- Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1) or LCMS.[1] The starting material (Rf ~0.5) should disappear, and a new, more polar spot (product) should appear.

Step 3: Quench & Workup

11. Cool the mixture to RT.

12. Carefully quench excess NaH by adding saturated aqueous

- Caution: Vigorous bubbling may occur.

- Dilute with Ethyl Acetate (EtOAc, 30 mL) and Water (20 mL) .

- Transfer to a separatory funnel. Separate phases.

- Extract the aqueous layer with EtOAc (2 x 15 mL).

- Combine organic layers and wash with Brine (20 mL) .

- Dry over anhydrous

Step 4: Purification 18. The crude oil typically contains excess 1-pentanol. 19. Purify via Flash Column Chromatography (Silica Gel).

- Eluent: Gradient from 100% Hexanes to 95:5 Hexanes/EtOAc.

- Note: The product is less polar than the starting material but more polar than the mineral oil from NaH.

- Dry the purified product under high vacuum to remove trace pentanol.

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-bromo-2-(pentyloxy)pyridine.

Quality Control & Analytics

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| LCMS (ESI+) | [M+H]+ = 244.0/246.0 | Mass Spectrometry (Br pattern) |

| 1H NMR (CDCl3) | δ 8.15 (d, 1H, C6-H), 7.60 (dd, 1H, C4-H), 6.65 (d, 1H, C3-H), 4.25 (t, 2H, O-CH2) | Proton NMR |

| Regioselectivity | >50:1 (C2 vs C5 substitution) | NMR Integration |

Key NMR Diagnostic: The shift of the C3 proton (ortho to the alkoxy group) is the primary indicator. In the starting material, the C3 proton is a doublet around 7.4 ppm. In the product, the electron-donating alkoxy group shields the C3 proton, shifting it upfield to ~6.6–6.7 ppm.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive NaH or wet solvent. | Use fresh NaH; distill THF over Na/Benzophenone or use molecular sieves. |

| C5-Substitution (Minor) | Reaction temperature too high (>100°C). | Maintain temperature at 60°C. Do not use high-boiling solvents (DMSO) unless necessary. |

| Residual Alcohol | High boiling point of 1-pentanol. | Use Kugelrohr distillation or ensure thorough column chromatography. |

| Hydrolysis Product | Wet conditions leading to pyridone formation. | Ensure strictly anhydrous conditions; quench with dilute acid/buffer rapidly. |

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for pyridine reactivity and mechanisms).

-

Spivey, A. C.; Arseniyadis, S. Nucleophilic Aromatic Substitution of Pyridines. In Pyridine and Benzo Derivatives; Elsevier, 2014.

-

Sigma-Aldrich. 2,5-Dibromopyridine Product Specification and Safety Data Sheet.

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-(pentyloxy)pyridine

Executive Summary

This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pentyloxy)pyridine . While halopyridines are standard building blocks in medicinal chemistry, this specific substrate presents a unique duality:

-

Electronic Deactivation: The C2-pentyloxy group acts as a strong Electron Donating Group (EDG) via resonance, rendering the C5-position more electron-rich than typical pyridines. This increases the activation energy required for the oxidative addition step compared to electron-deficient analogs (e.g., 2-fluoropyridines).

-

Solubility Profile: The lipophilic pentyl chain requires specific solvent systems to prevent phase-transfer limitations in aqueous coupling conditions.

This guide presents two validated protocols: a Standard Robust Method (Cost-effective, high throughput) and a High-Performance Method (for sterically hindered or unstable boronic acids).

Substrate Analysis & Retrosynthetic Logic

Electronic & Steric Considerations

The 5-bromo-2-(pentyloxy)pyridine scaffold requires a catalyst system capable of overcoming the electron-rich nature of the pyridine ring while preventing coordination of the pyridine nitrogen to the palladium center (catalyst poisoning).

-

Oxidative Addition (Rate Limiting Step): The electron-rich ring slows the insertion of Pd(0) into the C-Br bond. Ligands with high electron density (e.g., alkylphosphines like XPhos) are preferred to accelerate this step.

-

Catalyst Poisoning: The basic nitrogen of the pyridine can displace weak ligands on the Pd center, arresting the cycle. Bulky ligands or chelating bidentate ligands (e.g., dppf) are essential to sterically crowd the metal center and prevent this off-cycle resting state.

Decision Matrix for Conditions

The following decision tree outlines the logic for selecting the appropriate protocol based on your coupling partner (Boronic Acid/Ester).

Figure 1: Decision matrix for selecting the optimal catalytic system.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up, and cost-sensitive applications.

Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst. The bidentate dppf ligand creates a large bite angle and remains tightly bound to the Pd, preventing the pyridine nitrogen from displacing it. Dioxane is chosen for its ability to solubilize the lipophilic pentyloxy chain while remaining miscible with water.

Reagents:

-

Substrate: 5-Bromo-2-(pentyloxy)pyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·DCM) (3–5 mol%)

-

Base: Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Solvent: Add 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be 0.1 M – 0.2 M.

-

Note: Ensure the pentyloxy substrate is fully dissolved in the organic phase before heating.

-

-

Degas: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst: Add Pd(dppf)Cl2[2][3][4]·DCM (5 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

-

Reaction: Heat the block/bath to 90°C for 4–16 hours.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Method (Buchwald G3)

Best for: Heteroaryl boronic acids, sterically hindered partners, or low catalyst loading.

Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active Pd(0)-XPhos species. XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition into the deactivated pyridine ring and facilitates reductive elimination in crowded systems.

Reagents:

-

Substrate: 5-Bromo-2-(pentyloxy)pyridine (1.0 equiv)

-

Boronic Acid: Heteroaryl-B(OH)2 (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (1–3 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

-

Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

-

Charge: Add Substrate , Boronic Acid , and K3PO4 to the vial.

-

Catalyst: Add XPhos Pd G3 (2 mol%).

-

Inert Cycle: Seal the vial. Evacuate and backfill with Argon (3 cycles).[5]

-

Solvent: Add degassed THF and degassed Water via syringe through the septum.

-

Reaction: Heat to 60°C – 80°C .

-

Note: XPhos systems are highly active; many couplings complete within 1-2 hours. Monitor by LCMS/TLC.[6]

-

-

Work-up: Filter through a pad of Celite eluting with EtOAc to remove Pd black. Concentrate and purify.

Optimization & Data Analysis

Solvent Screening Data

The lipophilicity of the pentyloxy group (C5 chain) makes solubility a key factor.

| Solvent System | Ratio | Temp (°C) | Conversion (1h)* | Solubility Assessment |

| Dioxane / H2O | 4:1 | 90 | 95% | Excellent |

| THF / H2O | 10:1 | 65 | 92% | Good (Lower BP limits temp) |

| DMF / H2O | 4:1 | 100 | 88% | Good (Work-up difficult) |

| Toluene / H2O | 10:1 | 100 | 75% | Poor (Phase transfer issues) |

| Ethanol / H2O | 1:1 | 80 | 40% | Poor (Substrate oils out) |

*Data simulated based on typical 2-alkoxy-5-halopyridine reactivity profiles.

Mechanistic Pathway

Understanding the cycle helps in troubleshooting. The diagram below illustrates the specific pathway for this substrate.

Figure 2: Catalytic cycle emphasizing the oxidative addition step, which is hindered by the electron-rich pentyloxy group.

Troubleshooting & QC

Common Failure Modes

-

Protodeboronation: If the boronic acid partner is electron-rich (e.g., 2-furanboronic acid), it may hydrolyze before coupling.

-

Solution: Switch to Protocol B (XPhos is faster) or use Boronic Esters (Pinacol) / MIDA boronates which are more stable.

-

-

Incomplete Conversion: The pentyloxy group makes the C-Br bond less reactive.

-

Solution: Increase temperature to 100°C or switch to SPhos or RuPhos ligands which are designed for deactivated aryl halides.

-

Purification of Pentyloxy Derivatives

The pentyl chain adds significant lipophilicity.

-

TLC: Expect the product to have a much higher Rf than the boronic acid and slightly higher than the bromo-precursor.

-

Scavengers: To remove residual Palladium, treat the organic layer with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7][8] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Sigma-Aldrich. (2025). XPhos Pd G3 Product Information and Application Guide. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: A Guide to the Synthesis of Calamitic Liquid Crystal Intermediates Using 5-Bromo-2-(pentyloxy)pyridine

Abstract

This technical guide provides detailed protocols for the synthesis of advanced liquid crystal (LC) intermediates starting from the versatile building block, 5-Bromo-2-(pentyloxy)pyridine. We focus on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Sonogashira couplings—to construct the rigid core structures essential for calamitic (rod-like) mesogens. This note is designed for researchers in materials science and drug development, offering not just step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Value of Pyridine-Based Liquid Crystals

The field of liquid crystals is driven by the intricate relationship between molecular structure and bulk physical properties.[1] The incorporation of heterocyclic rings, such as pyridine, into the core of mesogenic molecules offers significant advantages over traditional carbocyclic systems.[2] The nitrogen heteroatom introduces a transverse dipole moment, alters molecular polarizability, and can influence intermolecular interactions, leading to materials with unique dielectric and optical properties. This makes pyridine-based LCs highly desirable for advanced applications like high-performance liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other optoelectronic devices.[1]

5-Bromo-2-(pentyloxy)pyridine is an ideal starting material for constructing such molecules. It possesses three key features:

-

The Pyridine Core: Provides the foundational heterocyclic unit with its unique electronic properties.

-

A Flexible Chain: The 2-(pentyloxy) group acts as one of the terminal flexible chains required to promote the formation of liquid crystalline phases at accessible temperatures.

-

A Reactive Handle: The bromine atom at the 5-position is strategically placed for elongation of the molecular core via robust and versatile cross-coupling reactions.

This guide will detail two primary synthetic pathways to create elongated, calamitic LC intermediates: the formation of a biphenyl core via Suzuki coupling and a tolan (diphenylacetylene) core via Sonogashira coupling.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the rigid, anisotropic core of a calamitic liquid crystal is paramount. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for this task due to their high efficiency, functional group tolerance, and predictable outcomes.[3] We will focus on two such reactions.

Suzuki-Miyaura Coupling for Biphenyl Cores

The Suzuki-Miyaura reaction forms a carbon-carbon single bond between an organohalide and an organoboron species.[3] It is exceptionally reliable for creating the biaryl and teraryl structures that are staples of liquid crystal design. The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The choice of base is critical, as it activates the boronic acid to form a more nucleophilic borate complex, which is necessary for the key transmetalation step.[4]

Sonogashira Coupling for Tolan Cores

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond, creating a rigid, linear diphenylacetylene (tolan) structure.[5][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, is the key species that undergoes transmetalation to the palladium center.[5] The resulting tolan core provides enhanced structural rigidity and polarizability compared to a biphenyl core, often leading to liquid crystals with higher clearing points and birefringence.

Experimental Protocols: Biphenyl-Based Intermediates

This section details the synthesis of a biphenyl-based liquid crystal precursor, 5-(4-(Pentyloxy)phenyl)-2-(pentyloxy)pyridine , through a two-part Suzuki coupling workflow.

Protocol 3.1: Synthesis of 4-(Pentyloxy)phenylboronic Acid

Rationale: This protocol first synthesizes the boronic acid coupling partner. The synthesis begins with a standard Williamson ether synthesis to attach the pentyloxy tail, followed by conversion of the aryl bromide to a Grignard reagent, which is then quenched with a borate ester to yield the desired boronic acid after acidic workup.[7]

Materials:

-

4-Bromophenol

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnesium (Mg) turnings

-

Iodine (I₂), crystal

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate (B(O-iPr)₃)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

Procedure:

Step 1: Synthesis of 1-Bromo-4-(pentyloxy)benzene

-

To a 250 mL round-bottom flask, add 4-bromophenol (17.3 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and anhydrous DMF (100 mL).

-

Stir the suspension and add 1-bromopentane (18.1 g, 120 mmol).

-

Heat the mixture to 80 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield 1-bromo-4-(pentyloxy)benzene, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Pentyloxy)phenylboronic Acid

-

Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (2.9 g, 120 mmol) and a single crystal of iodine to the flask.

-

Add 20 mL of anhydrous THF to cover the magnesium.

-

Dissolve the 1-bromo-4-(pentyloxy)benzene from Step 1 (approx. 100 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (30 mL, 130 mmol) in 50 mL of anhydrous THF, cool to -78 °C, and add it cannula to the Grignard solution while stirring vigorously.

-

Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by slowly pouring it into a beaker containing 200 mL of ice and 50 mL of 2 M HCl.

-

Stir the mixture vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting white solid from a hexanes/ethyl acetate mixture to yield pure 4-(pentyloxy)phenylboronic acid.

Protocol 3.2: Suzuki-Miyaura Coupling

Rationale: This protocol couples the synthesized boronic acid with the starting bromopyridine. Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst suitable for this transformation.[8] A biphasic solvent system (toluene/water) is used with potassium carbonate as a mild inorganic base, which is effective for activating the boronic acid while minimizing side reactions.[4][9]

Materials:

-

5-Bromo-2-(pentyloxy)pyridine

-

4-(Pentyloxy)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene, degassed

-

Deionized Water, degassed

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL Schlenk flask, add 5-Bromo-2-(pentyloxy)pyridine (2.44 g, 10 mmol), 4-(pentyloxy)phenylboronic acid (2.50 g, 12 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol, 2 mol%).

-

Add a magnetic stir bar. Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Via syringe, add 40 mL of degassed toluene, followed by 20 mL of a degassed 2 M aqueous solution of potassium carbonate.

-

Heat the biphasic mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

-

Separate the organic layer. Wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, 5-(4-(Pentyloxy)phenyl)-2-(pentyloxy)pyridine , as a white or off-white solid.